molecular formula C14H18ClNO4 B5640554 9-(5-chloro-2-furoyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol

9-(5-chloro-2-furoyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol

Cat. No. B5640554
M. Wt: 299.75 g/mol
InChI Key: HHTZEIDWQORRDC-UHFFFAOYSA-N
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Description

Spiro compounds, including those similar to 9-(5-chloro-2-furoyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol, play a crucial role in medicinal chemistry and organic synthesis. Their unique structures offer versatile chemical properties and biological activities, making them subjects of extensive research.

Synthesis Analysis

The synthesis of spiro compounds often involves cascade reactions or multicomponent reactions. For example, Prins cascade cyclization has been utilized for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, demonstrating the complexity and creativity involved in constructing spiro frameworks (B. Reddy et al., 2014).

Molecular Structure Analysis

The molecular structure of spiro compounds is characterized by their cyclic systems, where at least one atom (typically carbon) is a part of two separate rings. Spectroscopic analyses, such as NMR and X-ray crystallography, are essential tools for elucidating these structures. For instance, the crystal structure and spectroscopic analysis of 1-chloro-2-(2,6-diisopropylphenyl)-4,4-dimethyl-2-azaspiro[5.5]undecane-3,5-dione provided insights into the geometric and electronic configurations of such compounds (T. Hudnall et al., 2021).

Chemical Reactions and Properties

Spiro compounds undergo various chemical reactions, reflecting their reactivity and functional group transformations. For example, the aminomethylation of 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile showcased efficient synthesis pathways to new derivatives, highlighting the compounds' versatility (A. Khrustaleva et al., 2018).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, are critical for understanding the compound's behavior in different environments. The study on 3,3,7,7,9-pentamethyl-1,5-dioxaspiro[5.5]undecan-8-one used NMR spectroscopy for structure analysis, providing valuable data for related compounds (Chenglu Zhang et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for further functionalization, are essential aspects of spiro compounds. The enhanced reactivity of certain spiro derivatives in the Castagnoli-Cushman reaction illustrates the compounds' potential in synthetic chemistry (A. Rashevskii et al., 2020).

Mechanism of Action

If the compound has biological activity, the mechanism of action would involve studying how the compound interacts with biological targets. This can be a complex process involving various biochemical and biophysical techniques .

Safety and Hazards

This involves studying the toxicity, flammability, environmental impact, and other safety-related aspects of the compound .

Future Directions

This could involve potential applications of the compound, such as its use in medicine, materials science, or other fields. It could also involve suggestions for further studies to better understand the compound .

properties

IUPAC Name

(5-chlorofuran-2-yl)-(5-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4/c15-12-4-3-10(20-12)13(18)16-7-5-14(6-8-16)11(17)2-1-9-19-14/h3-4,11,17H,1-2,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHTZEIDWQORRDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(CCN(CC2)C(=O)C3=CC=C(O3)Cl)OC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(5-Chloro-2-furoyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol

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